1-(3-Chlorobenzyl)piperazine
Overview
Description
“1-(3-Chlorobenzyl)piperazine” is a chemical compound with the empirical formula C11H15ClN2. It has a molecular weight of 210.70 .
Molecular Structure Analysis
The molecular structure of “this compound” has been determined by density functional theory (DFT) calculation and compared with the X-ray diffraction value . The compound’s structure can also be represented by the SMILES string Clc1cccc(CN2CCNCC2)c1
.
Chemical Reactions Analysis
There are no hazardous reactions under normal processing conditions for "this compound" .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 303.7±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.4±3.0 kJ/mol, a flash point of 137.5±23.7 °C, and an index of refraction of 1.560 .
Scientific Research Applications
Genotoxicity Studies
1-(3-Chlorobenzyl)piperazine and related compounds have been studied for their genotoxic potential. In one study, a related compound, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, demonstrated a metabolism and dose-dependent increase of reverse mutations in specific strains, suggesting potential mutagenicity. Metabolism studies provided insight into the reactive intermediate formations that covalently bind DNA (Kalgutkar et al., 2007).
Synthesis Methods
Research has focused on improving the synthesis methods for chlorobenzyl piperazine derivatives. For instance, an improved synthetic method for 1-[(4-chlorophenyl)phenylmethyl]-piperazine, a related compound, has been developed, offering economical and practical advantages for industrial applications (Wu Qiuye, 2005).
Pharmacological Evaluation
Several studies have evaluated the pharmacological potential of piperazine derivatives. One study synthesized and evaluated novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine for antidepressant and antianxiety activities in mice (J. Kumar et al., 2017).
Cancer Cell Cytotoxicity
A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity on various cancer cell lines, indicating potential therapeutic applications in cancer treatment (Yarim et al., 2012).
Development of Screening Methods
Research has been conducted to develop screening methods for detecting chlorophenyl piperazines in forensic samples. A study introduced a rapid and simple electrochemical method for detecting 1-(3-chlorophenyl)piperazine in seized samples, which could be valuable in forensic analysis (Silva et al., 2021).
Antimuscarinic Activity
Research into substituted 1-phenyl-3-piperazinyl-2-propanones with antimuscarinic activity has been conducted. These compounds show promise for treating urinary incontinence associated with bladder muscle instability. The study examined compounds for selectivity in muscarinic receptors and their in vivo effects on bladder contraction and other responses in guinea pigs (Kaiser et al., 1993).
Metabolic Studies
Metabolic studies have been carried out on derivatives of chlorophenyl piperazine. One such study on mCPP (1-(3-chlorophenyl)piperazine) in rat urine using GC-MS described its extensive metabolism, mainly by hydroxylation and degradation of the piperazine moiety, identifying several metabolites. This research aids in understanding the drug's metabolism and helps in forensic detection (Staack & Maurer, 2003).
HIV-1 Reverse Transcriptase Inhibitors
Piperazine derivatives have been explored as non-nucleoside HIV-1 reverse transcriptase inhibitors. A study synthesized various analogs of piperazine compounds, leading to the discovery of bis(heteroaryl)piperazines (BHAPs), which were significantly more potent than the lead molecule in inhibiting HIV-1 reverse transcriptase (Romero et al., 1994).
Antimicrobial Activity
Piperazine and triazolo-pyrazine derivatives were synthesized and evaluated for antimicrobial activity against bacterial and fungal strains. The study revealed specific compounds showing significant antimicrobial properties, indicating potential for the development of new antimicrobials (Patil et al., 2021).
Therapeutic Applications
Research has been conducted on the therapeutic applications of piperazine derivatives, particularly in central pharmacological activity. Piperazine derivatives have been investigated for antipsychotic, antidepressant, and anxiolytic applications, with benzylpiperazine being a prototype for recreational drugs due to its stimulant and euphoric effects (Brito et al., 2018).
Safety and Hazards
“1-(3-Chlorobenzyl)piperazine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEQMTYOCBFLNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354151 | |
Record name | 1-(3-Chlorobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23145-91-7 | |
Record name | 1-(3-Chlorobenzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Chlorobenzyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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